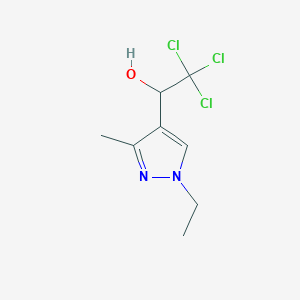

2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol

CAS No.: 1338494-75-9

Cat. No.: VC2680900

Molecular Formula: C8H11Cl3N2O

Molecular Weight: 257.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1338494-75-9 |

|---|---|

| Molecular Formula | C8H11Cl3N2O |

| Molecular Weight | 257.5 g/mol |

| IUPAC Name | 2,2,2-trichloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanol |

| Standard InChI | InChI=1S/C8H11Cl3N2O/c1-3-13-4-6(5(2)12-13)7(14)8(9,10)11/h4,7,14H,3H2,1-2H3 |

| Standard InChI Key | HLQIECJEEDTOBY-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C)C(C(Cl)(Cl)Cl)O |

| Canonical SMILES | CCN1C=C(C(=N1)C)C(C(Cl)(Cl)Cl)O |

Introduction

Chemical Identity and Structural Properties

2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol belongs to a specialized class of organic compounds that incorporate both pyrazole and trichloroethanol moieties. The compound is formally identified by its CAS number 1338494-75-9 and has a molecular formula of C8H11Cl3N2O with a molecular weight of 257.5 g/mol. The chemical structure features several key components that contribute to its reactivity profile and biological significance.

Structural Characteristics

The molecular architecture of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol includes:

-

A pyrazole heterocyclic core with a five-membered ring containing two adjacent nitrogen atoms

-

An ethyl substituent at the N-1 position of the pyrazole ring

-

A methyl group at the C-3 position of the pyrazole ring

-

A secondary alcohol function connected to the C-4 position of the pyrazole

-

A trichloromethyl group attached to the carbon bearing the hydroxyl group

This unique structural arrangement contributes significantly to the compound's chemical behavior and potential biological interactions.

Physical and Chemical Properties

The comprehensive physical and chemical properties of this compound can be summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1338494-75-9 |

| IUPAC Name | 2,2,2-trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol |

| Molecular Formula | C8H11Cl3N2O |

| Molecular Weight | 257.5 g/mol |

| Appearance | Not specifically reported in literature |

| Structural Classification | Pyrazole derivative with trichloroethanol moiety |

| Functional Groups | Secondary alcohol, trichloromethyl group, substituted pyrazole |

The compound's trichloromethyl group significantly influences its reactivity profile, particularly in biological systems where this functional group can potentially form covalent bonds with nucleophilic sites on proteins or enzymes.

Synthesis Methodologies

The synthesis of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol typically employs a reaction between trichloroacetaldehyde and 1-ethyl-3-methyl-1H-pyrazole. This synthetic approach must be conducted under carefully controlled conditions, specifically an inert atmosphere, to prevent interference from environmental moisture or oxygen that could compromise reaction efficiency and product purity.

Purification Techniques

Following synthesis, purification methods for isolating 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol might include:

-

Column chromatography

-

Recrystallization from appropriate solvent systems

-

Distillation techniques for removing volatile impurities

-

Analytical verification using spectroscopic methods

These purification approaches would be essential for obtaining research-grade material suitable for further studies or applications.

Biological Activity and Mechanism of Action

The biological activity of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol involves interactions with biological macromolecules through potentially significant biochemical mechanisms. The compound's trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their function.

Molecular Interactions

The compound's biological effects likely stem from several key molecular interaction mechanisms:

-

Covalent modification of protein nucleophilic residues (particularly cysteine thiols)

-

Potential hydrogen bonding through the secondary alcohol function

-

Hydrophobic interactions through the ethyl and methyl substituents

-

Possible π-stacking interactions through the aromatic pyrazole ring

These interaction capabilities collectively contribute to the compound's potential biological activity profile and possible therapeutic applications.

Analytical Characterization Techniques

The analytical characterization of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol primarily employs Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide essential structural confirmation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy offers valuable structural insights for this compound, including:

-

¹H-NMR: Would reveal signals for:

-

Ethyl group protons (typically a triplet for -CH₃ and quartet for -CH₂-)

-

Methyl group protons (singlet)

-

Pyrazole C-5 proton (singlet)

-

Hydroxyl proton (potentially broad singlet, dependent on experimental conditions)

-

Methine proton adjacent to the hydroxyl group

-

-

¹³C-NMR: Would provide carbon skeleton confirmation through signals for:

-

Pyrazole ring carbons

-

Ethyl and methyl carbons

-

Trichloromethyl carbon (typically downfield due to electronegative chlorine atoms)

-

Carbinol carbon bearing the hydroxyl group

-

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation pattern information, including:

-

Molecular ion peak corresponding to the molecular weight (257.5 m/z)

-

Characteristic fragmentation patterns:

-

Loss of chlorine atoms

-

Cleavage at the secondary alcohol

-

Fragmentation of the pyrazole ring

-

These analytical techniques collectively provide comprehensive structural verification essential for confirming compound identity and purity.

Comparison with Structurally Related Compounds

2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol belongs to a family of structurally related compounds that share similar core elements but differ in key substitution patterns.

Structural Analogues

Several structurally related compounds provide context for understanding this molecule's unique properties:

Structure-Property Relationships

The structural variations among these compounds likely influence several key properties:

These differences may significantly impact biological activity, synthesis approaches, and potential applications of each compound.

Future Research Directions

Future research involving 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol may explore several promising avenues:

-

Detailed structure-activity relationship studies to optimize biological activity

-

Investigation of specific protein targets and mechanisms of interaction

-

Development of more efficient and scalable synthesis methods

-

Exploration of derivatives with enhanced properties for specific applications

-

Toxicological and environmental impact assessments for potential commercial applications

Such research would significantly expand understanding of this compound's potential utility and limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume